molecular formula C15H19N3O4 B2826033 N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide CAS No. 941997-79-1

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide

Cat. No. B2826033
CAS RN: 941997-79-1
M. Wt: 305.334
InChI Key: HLAFJGYZJXTRLK-UHFFFAOYSA-N
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Description

The compound N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide is a small molecule that belongs to the class of organic compounds known as dimethoxybenzenes . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .


Synthesis Analysis

There are several methods to synthesize compounds similar to the one you mentioned. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors .


Molecular Structure Analysis

The molecular structure of a similar compound, N-[(3,5-dimethoxyphenyl)methyl]pentanamide, has been analyzed . The molecular formula is C14H21NO3 and the SMILES string is CCCCC(=O)NCc1cc(OC)cc(OC)c1 .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide” are not available, there are studies on related compounds. For example, a powerful antitumor compound 2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one was prepared by an alternative synthetic avenue .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-[(3,5-dimethoxyphenyl)methyl]pentanamide, have been analyzed . The molecular weight is 251.32144 g/mol .

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide derivatives exhibit significant antimicrobial activities. They have been found to be effective against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Additionally, these compounds show potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells (Al-Wahaibi et al., 2021).

Lipoxygenase Inhibitors

Certain derivatives of N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide have been synthesized and demonstrated to be effective lipoxygenase inhibitors. These compounds are prepared by a series of chemical reactions, involving the conversion of organic acids to esters, hydrazides, and oxadiazol-2-thiols, before being synthesized into the target compounds. Their structure is elucidated through NMR, IR, and mass spectral data (Aziz‐ur‐Rehman et al., 2016).

Chemical Genetics and Apoptosis Inducers

In the field of chemical genetics, these compounds have been used to develop assays for the discovery of apoptosis inducers. They have been instrumental in identifying small molecules that exhibit apoptosis-inducing activities, leading to the discovery of potential anticancer agents and the understanding of molecular targets (Cai, Drewe, & Kasibhatla, 2006).

Dipeptide Mimetics

These compounds have also been synthesized as novel dipeptide mimetics. They represent an important class of molecules in the development of therapeutic agents, being characterized by various spectroscopic techniques (Todorov & Naydenova, 2010).

Anticancer Evaluation

Further research into 1,3,4-oxadiazole derivatives, including N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide, has shown them to have significant anticancer activity. This includes efficacy against breast cancer cell lines, showcasing their potential as therapeutic agents in oncology (Polkam et al., 2021).

Antiepileptic Activity

These compounds have also been evaluated for their antiepileptic activity. Structural modifications have led to the development of compounds with significant anticonvulsant activities, highlighting their potential in the treatment of epilepsy (Rajak et al., 2013).

Safety and Hazards

The safety data sheet for a related compound, (3,4-Dimethoxyphenyl)acetic acid, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis and evaluation of similar compounds. For instance, a new glycosylation method promoted by visible light with 3,5-dimethoxyphenyl glycoside as the donor was developed . This protocol delivers both O-glycosides and N-glycosides in moderate to excellent yields using a wide range of O-nucleophiles and nucleobases as the glycosyl acceptors .

properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-4-5-6-13(19)16-15-18-17-14(22-15)10-7-11(20-2)9-12(8-10)21-3/h7-9H,4-6H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAFJGYZJXTRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide

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